molecular formula C17H23BO3 B2406334 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one CAS No. 2377606-47-6

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one

Cat. No.: B2406334
CAS No.: 2377606-47-6
M. Wt: 286.18
InChI Key: LZJJAQAXOWORBT-UHFFFAOYSA-N
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Description

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one is an organic compound with the molecular formula C15H21BO3. This compound is known for its unique structure, which includes a boronic ester group attached to a phenyl ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that boronic acids and their derivatives can form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can lead to changes in the activity of these enzymes, potentially influencing various biological processes .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and as probes in chemical biology, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure . Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to a variety of effects, depending on the specific target and the nature of the interaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For example, the reactivity of boronic acids and their derivatives can be influenced by pH, as they can form boronate esters under alkaline conditions .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been used in borylation reactions , which could suggest potential interactions with enzymes, proteins, and other biomolecules involved in these processes.

Molecular Mechanism

The molecular mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one typically involves the borylation of alkenes or alkynes. One common method is the hydroboration of alkenes in the presence of a transition metal catalyst, such as palladium. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy.

    Industry: Applied in the production of advanced materials and polymers

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar structure but lacks the pent-4-en-1-one moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pent-4-en-1-one moiety.

    1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of the phenyl ring

Uniqueness

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one is unique due to its combination of a boronic ester group and a pent-4-en-1-one moiety, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-6-7-8-15(19)13-9-11-14(12-10-13)18-20-16(2,3)17(4,5)21-18/h6,9-12H,1,7-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJJAQAXOWORBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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